

PF-04753299 bactericidal activity against *Escherichia coli* *Pseudomonas aeruginosa*

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Compound Focus: PF-04753299

Cat. No.: S539120

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Quantitative Data for PF-04753299

The table below summarizes the available quantitative data on **PF-04753299**'s activity from scientific studies:

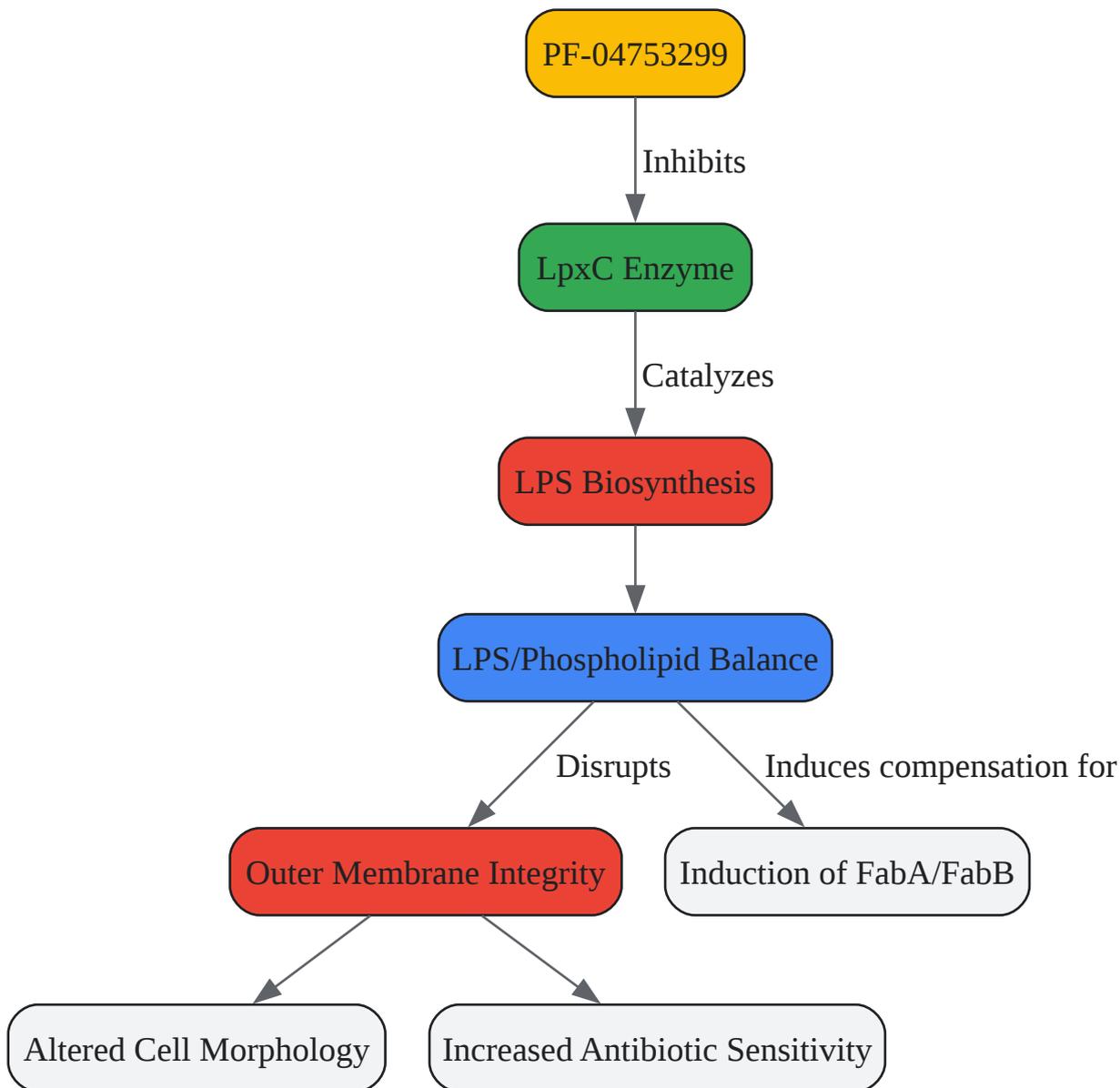
Measurement	Value	Organism / Context	Notes	Source
MIC (Minimal Inhibitory Concentration)	1 µg/mL	<i>E. coli</i> W3110 (in M9 minimal medium)	The PEC (Partial Effect Concentration) was 2.5 µg/mL.	[1]
IC ₂₀₋₃₀ (Inhibitory Concentration)	0.18 µg/mL	<i>Burkholderia cenocepacia</i> K56-2	Concentration range that inhibits growth by 20-30%.	[2]
Melting Temperature Shift (ΔT _m)	+5.5 °C	Purified LpxC enzyme from <i>E. coli</i>	A shift from 54°C (LpxC in DMSO) to 59.5°C, indicating direct binding and stabilization of the enzyme.	[1]

Mechanism of Action and Experimental Insights

PF-04753299 belongs to the methyl sulfone class of LpxC inhibitors. LpxC is a zinc-dependent metalloenzyme that catalyzes the first committed step in the biosynthesis of lipid A, a crucial component of the outer membrane lipopolysaccharide (LPS) in Gram-negative bacteria [1] [3].

- **Mechanism of Action:** The compound directly binds to the LpxC enzyme. This binding inactivates the enzyme and appears to impair its proteolytic degradation by the FtsH protease, leading to the stabilization of the LpxC protein within the cell [1].
- **Cellular Consequences:** Inhibition of LpxC disrupts the balance between LPS and phospholipid biosynthesis. This disruption manifests in several ways:
 - **Changed Cell Morphology:** Treatment with **PF-04753299** alters the normal shape of *E. coli* cells [1].
 - **Membrane Permeabilization:** The inhibition sensitizes *E. coli* to antibiotics like vancomycin and rifampin, which typically cannot cross the intact outer membrane, confirming that the membrane barrier is compromised [1].
 - **Metabolic Imbalance:** The treatment can lead to an accumulation of specific metabolic intermediates, such as lyso-phosphatidylethanolamine, and induces the expression of enzymes involved in fatty acid biosynthesis (like FabA and FabB) as the cell attempts to compensate [1].

The following diagram illustrates the mechanism of action of **PF-04753299** and its cellular consequences in *E. coli*:



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> **PF-04753299** inhibits the LpxC enzyme, disrupting LPS synthesis and membrane integrity, leading to morphological changes and increased antibiotic susceptibility.

Research Context and Data Gaps

- **Comparative Activity:** The research highlights that even antibiotics targeting the same enzyme can elicit distinct cellular responses. **PF-04753299** and another methyl sulfone inhibitor, PF-05081090,

showed different minimum inhibitory concentrations (MICs) against *E. coli* (1 µg/mL vs. 0.2 µg/mL, respectively), despite their structural similarity [1].

- **Response in Other Bacteria:** One study explicitly notes that the response of *E. coli* to LpxC inhibition is distinct from that in *Pseudomonas aeruginosa* [1]. Another study in *Burkholderia cenocepacia* confirmed **PF-04753299**'s potent activity but did not extend the findings to *P. aeruginosa* [2].
- **Resistance Insights:** Deep mutational scanning studies of LpxC are being used to understand how resistance might develop, which can guide the selection of lead compounds like **PF-04753299** for further drug development [3].

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References

1. Common and varied molecular responses of Escherichia coli ... [pmc.ncbi.nlm.nih.gov]
2. Profiling cell envelope-antibiotic interactions reveals ... [pmc.ncbi.nlm.nih.gov]
3. Deep mutational scanning of essential bacterial proteins ... [nature.com]

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